molecular formula C16H13N3O B3831873 N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide

N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide

Cat. No.: B3831873
M. Wt: 263.29 g/mol
InChI Key: BQFCWNYFXGBXAG-UHFFFAOYSA-N
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Description

N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide is a heterocyclic compound that features a pyrazole ring substituted with phenyl groups at positions 3 and 5, and a formamide group at position 4

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce groups like halogens or alkyl chains onto the pyrazole ring .

Mechanism of Action

The mechanism by which N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O/c20-11-17-16-14(12-7-3-1-4-8-12)18-19-15(16)13-9-5-2-6-10-13/h1-11H,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFCWNYFXGBXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NN2)C3=CC=CC=C3)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide
Reactant of Route 2
Reactant of Route 2
N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide
Reactant of Route 3
N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide
Reactant of Route 4
Reactant of Route 4
N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide
Reactant of Route 5
Reactant of Route 5
N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide
Reactant of Route 6
N-(3,5-diphenyl-1H-pyrazol-4-yl)formamide

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